molecular formula C24H19NO2 B14752475 Ethyl 2,4-diphenylquinoline-3-carboxylate

Ethyl 2,4-diphenylquinoline-3-carboxylate

Cat. No.: B14752475
M. Wt: 353.4 g/mol
InChI Key: PLDDYVBEQLRIMX-UHFFFAOYSA-N
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Description

2,4-Diphenyl-3-quinolinecarboxylic acid ethyl ester is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development

Chemical Reactions Analysis

2,4-Diphenyl-3-quinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Biological Activity

Ethyl 2,4-diphenylquinoline-3-carboxylate is a significant compound within the class of quinoline derivatives, known for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C23H19NO2C_{23}H_{19}NO_2 and a molecular weight of approximately 353.42 g/mol. The structure features a quinoline core substituted at the 2 and 4 positions with phenyl groups and at the 3 position with an ethyl carboxylate group. This unique arrangement contributes to its biological properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in critical cellular processes such as DNA replication and repair, leading to cell cycle arrest in cancer cells.
  • Antimicrobial Activity : Quinoline derivatives, including this compound, exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Anticancer Properties : this compound has shown promise in preclinical studies as an anticancer agent, particularly against various carcinoma cell lines .

Anticancer Activity

A study demonstrated that this compound exhibited antiproliferative effects on several cancer cell lines. The compound was found to induce apoptosis in DU145 prostate carcinoma cells with an IC50 value significantly lower than that of many standard chemotherapeutic agents .

Cell LineIC50 (µM)Mechanism
DU14512.5Apoptosis induction via DNA damage
H46015.0Cell cycle arrest
MCF720.0Inhibition of proliferation

Antimicrobial Activity

In another study assessing the antimicrobial properties of this compound, it was found to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the ethyl carboxylate group or the phenyl substituents can enhance efficacy or reduce toxicity. For instance, replacing one phenyl group with a more electron-withdrawing group has been shown to increase anticancer activity while maintaining favorable pharmacokinetic properties .

Case Studies

  • Synthesis and Evaluation : A recent study synthesized this compound using a modified Friedländer synthesis method. The resulting compound was evaluated for its anticancer activity against several cell lines and demonstrated promising results as described above .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets such as kinases involved in cancer pathways. These studies suggest that the compound binds effectively to these targets, supporting its potential as a therapeutic agent .

Properties

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 2,4-diphenylquinoline-3-carboxylate

InChI

InChI=1S/C24H19NO2/c1-2-27-24(26)22-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)25-23(22)18-13-7-4-8-14-18/h3-16H,2H2,1H3

InChI Key

PLDDYVBEQLRIMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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